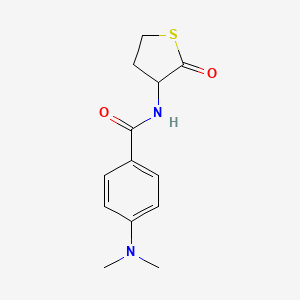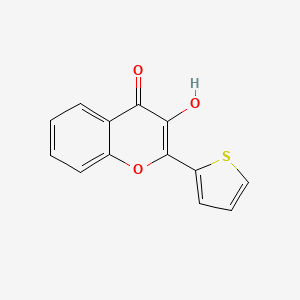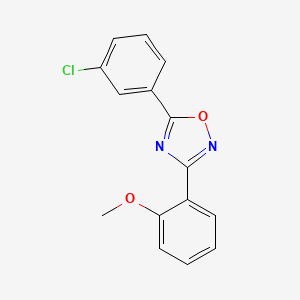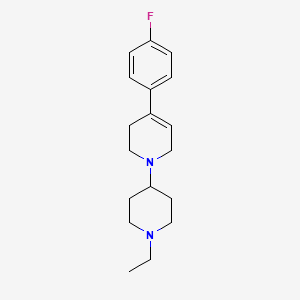
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide
説明
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA belongs to the family of thioamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB signaling pathway. In neurodegenerative diseases, this compound exerts neuroprotective effects by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In inflammation, this compound reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB signaling pathway, and suppresses the infiltration of immune cells. In neurodegenerative diseases, this compound improves cognitive function, reduces oxidative stress, and enhances neurotrophic signaling.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its potential toxicity to cells and its narrow therapeutic window. Moreover, the mechanism of action of this compound is not fully understood, which limits its clinical translation.
将来の方向性
Several future directions can be explored to further understand the potential therapeutic applications of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide. First, more studies are needed to elucidate the mechanism of action of this compound in different experimental models. Second, the toxicity and safety of this compound need to be evaluated in more detail to determine its clinical feasibility. Third, the efficacy of this compound in combination with other drugs or therapies should be investigated to enhance its therapeutic potential. Fourth, the development of novel analogs of this compound with improved pharmacological properties could be explored. Fifth, the application of this compound in other fields such as metabolic disorders and infectious diseases could be investigated. Overall, this compound has shown promising results in various scientific research fields, and further studies are needed to fully explore its potential therapeutic applications.
科学的研究の応用
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, this compound has been found to possess neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-13-12-18-17(19)16(14-8-4-2-5-9-14)21-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXRAWMFUERKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)

![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)

